Bicyclo[2.2.2]octan-1-ol
Overview
Description
Bicyclo[2.2.2]octan-1-ol is a bicyclic organic compound with the molecular formula C8H14O. It is characterized by a bicyclo[2.2.2]octane framework with a hydroxyl group attached to one of the bridgehead carbon atoms. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octan-1-ol can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]octanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of bicyclo[2.2.2]octene in the presence of a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form bicyclo[2.2.2]octanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form bicyclo[2.2.2]octane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Thionyl chloride in the presence of a base like pyridine for halogenation.
Major Products Formed:
Oxidation: Bicyclo[2.2.2]octanone.
Reduction: Bicyclo[2.2.2]octane.
Substitution: Bicyclo[2.2.2]octyl halides or amines.
Scientific Research Applications
Bicyclo[2.2.2]octan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and stereochemistry.
Biology: The compound is used in the development of biologically active molecules and as a model compound in biochemical studies.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which bicyclo[2.2.2]octan-1-ol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-1-ol:
Bicyclo[3.2.1]octan-1-ol: This compound has a larger bicyclic framework and different chemical properties.
Uniqueness: Bicyclo[2.2.2]octan-1-ol is unique due to its specific ring structure, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
bicyclo[2.2.2]octan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-4-1-7(2-5-8)3-6-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTOQJFVJGLVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174528 | |
Record name | Bicyclo(2.2.2)octan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20534-58-1 | |
Record name | Bicyclo(2.2.2)octan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020534581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.2)octan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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